An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. This document details a logical synthetic pathway to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, starting from commercially available precursors. Key steps, including benzylation, nitration, reduction, and cyclization, are discussed with a focus on the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the necessary analytical techniques for the structural elucidation and purity assessment of the synthesized compound. Potential biological activities and applications in drug discovery are also explored, drawing parallels with structurally related benzoxazinone derivatives that have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with diverse and potent biological activities.[1] This scaffold's unique structural and electronic properties allow it to interact with a variety of biological targets, making it a valuable building block in the design of novel therapeutic agents. Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a wide range of pharmacological effects, including but not limited to:
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Anticancer Activity: Inhibition of tyrosine kinases and other signaling pathways implicated in cancer progression.[2]
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Anti-inflammatory and Analgesic Properties. [2]
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Antimicrobial and Antifungal Effects. [2]
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Neurological and Cardiovascular Applications. [2]
The subject of this guide, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, incorporates a benzyloxy substituent on the benzene ring. This addition is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. The benzyloxy group can influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its therapeutic efficacy or altering its target specificity.
This document serves as a detailed technical resource for researchers interested in the synthesis, characterization, and potential exploration of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and its analogs in the context of drug discovery and development.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can be envisioned through a retrosynthetic approach. The core benzoxazinone ring is typically formed via an intramolecular cyclization of a suitably substituted 2-aminophenol derivative.
Based on this analysis, a plausible forward synthesis involves the following key transformations:
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Benzylation of 4-Nitrophenol: Protection of the phenolic hydroxyl group of 4-nitrophenol as a benzyl ether.
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Nitration: While direct nitration of 4-benzyloxyphenol could be complex, a more controlled approach starts with a pre-nitrated precursor. A more strategic starting material is 4-benzyloxy-2-nitrophenol.
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Reduction of the Nitro Group: Conversion of the nitro group in 4-benzyloxy-2-nitrophenol to an amino group to yield the key intermediate, 2-amino-4-(benzyloxy)phenol.
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Cyclization: Acylation of the amino group with chloroacetyl chloride, followed by intramolecular nucleophilic substitution to form the 1,4-benzoxazin-3-one ring.
Detailed Experimental Protocols
Synthesis of the Key Intermediate: 2-Amino-4-(benzyloxy)phenol
The synthesis of this crucial precursor can be achieved through a two-step process starting from commercially available 4-nitrophenol.
Step 1: Synthesis of 4-Benzyloxy-2-nitrophenol
This step involves the protection of the hydroxyl group of a nitrophenol. A related compound, 2-(Benzyloxy)-4-nitrophenol, is documented in PubChem, suggesting the feasibility of such a transformation.[3]
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Rationale: The benzylation of a phenol is a standard protecting group strategy. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing a halide from benzyl halide.
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Protocol:
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To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
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Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
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Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-benzyloxy-2-nitrophenol.
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Step 2: Reduction of 4-Benzyloxy-2-nitrophenol to 2-Amino-4-(benzyloxy)phenol
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods can be employed.
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Rationale and Method Selection:
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Catalytic Hydrogenation: This is often a clean and high-yielding method. A catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas.[2][4] This method is generally preferred for its clean work-up.
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Chemical Reduction with Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible or desired.[1][5]
-
-
Protocol (Catalytic Hydrogenation):
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Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(benzyloxy)phenol, which can often be used in the next step without further purification.
-
-
Protocol (Sodium Dithionite Reduction):
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Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
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Add sodium dithionite (3-5 eq) portion-wise to the solution. The reaction is often exothermic.
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Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
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Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminophenol.
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Synthesis and Purification of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
This final step involves the formation of the benzoxazinone ring.
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Rationale: The reaction proceeds via N-acylation of the aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis where the phenolic hydroxyl group displaces the chloride to form the heterocyclic ring.
-
Protocol:
-
Dissolve 2-amino-4-(benzyloxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), THF, or acetone.
-
Add a base, such as triethylamine (Et₃N, 2.2 eq) or potassium carbonate (K₂CO₃, 2.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.
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For the cyclization step, if it has not occurred in situ, a stronger base like potassium carbonate can be added and the mixture heated to reflux.
-
After completion, quench the reaction with water and extract with an organic solvent.
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Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution, and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one.
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Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
| Technique | Expected Observations for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one |
| ¹H NMR | Signals corresponding to the benzylic protons (a singlet around 5.0-5.2 ppm), aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), aromatic protons on the benzoxazinone core, a singlet for the methylene protons of the oxazinone ring (around 4.5-4.7 ppm), and a broad singlet for the NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (around 165-170 ppm), carbons of the aromatic rings, the benzylic carbon (around 70 ppm), and the methylene carbon of the oxazinone ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃NO₃). High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and C-O-C stretches. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
| Purity (HPLC) | High-performance liquid chromatography should be used to determine the purity of the final compound, ideally >95% for biological screening. |
Potential Biological Activities and Drug Discovery Applications
Anticancer Potential
The 1,4-benzoxazin-3-one scaffold is a known inhibitor of various protein kinases, including tyrosine kinases, which are often dysregulated in cancer.[2] The introduction of the benzyloxy group could enhance binding to the hydrophobic pockets of kinase active sites. Screening of this compound against a panel of cancer cell lines would be a logical first step to assess its antiproliferative activity.
Anti-inflammatory and Neuroprotective Properties
Chronic inflammation and oxidative stress are implicated in a range of diseases, including neurodegenerative disorders. Benzoxazinone derivatives have been reported to possess anti-inflammatory and antioxidant properties. The potential of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one to modulate inflammatory pathways (e.g., NF-κB, COX-2) and protect against oxidative stress-induced neuronal damage warrants investigation.
Antimicrobial Activity
The benzoxazinone core has been identified in compounds with antibacterial and antifungal activities.[2] The lipophilic nature of the benzyloxy group may facilitate the compound's ability to penetrate microbial cell membranes. Evaluation against a panel of pathogenic bacteria and fungi would be necessary to determine its antimicrobial spectrum.
Conclusion
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazinones. This technical guide has outlined a robust and logical synthetic strategy for its preparation and purification. The detailed protocols and rationale provide a solid foundation for researchers to synthesize this compound and investigate its physicochemical and biological properties. Given the well-documented and diverse activities of the 1,4-benzoxazin-3-one scaffold, this benzyloxy-substituted derivative is a compelling candidate for screening in various disease models, with the potential to serve as a lead compound for the development of novel therapeutics.
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